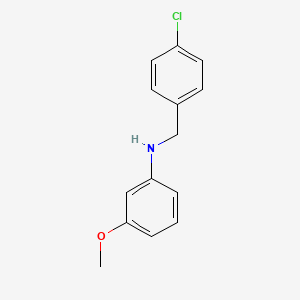
(4-Chloro-benzyl)-(3-methoxy-phenyl)-amine
Cat. No. B8297058
M. Wt: 247.72 g/mol
InChI Key: FRJVCOKPQLTOMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08372840B2
Procedure details


4-Chlorobenzaldehyde (3.41 g, 27.5 mmol) was added to a cooled stirred solution of 3-methoxy aniline (3.38 g, 27.5 mmol) in anhydrous dichloromethane (120 ml). Sodium triacetoxy borohydride (8.16 g, 38.5 mmol) and acetic acid (1.57 ml, 27.5 mmol) were added and the reaction stirred under nitrogen at room temperature overnight. The reaction was quenched by the addition of 2 N sodium hydroxide (aq) and the resulting solution was extracted with dichloromethane (3×100 ml). The organic extracts were combined, washed with water (100 ml), brine (100 ml) and then concentrated in vacuo to obtain crude product. The residues were purified by flash chromatography (SiO2) eluting with petrol/dichloromethane 3:1 to afford the title compound (4.4 g, 64% yield). HPLC retention time 8.4 min Mass spectrum (ES+) m/z 248 (M+H).





Name
Yield
64%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[CH3:10][O:11][C:12]1[CH:13]=[C:14]([CH:16]=[CH:17][CH:18]=1)[NH2:15].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].C(O)(=O)C>ClCCl>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:15][C:14]2[CH:16]=[CH:17][CH:18]=[C:12]([O:11][CH3:10])[CH:13]=2)=[CH:4][CH:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.41 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=O)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
3.38 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=C(N)C=CC1
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
|
Name
|
|
|
Quantity
|
8.16 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
|
Name
|
|
|
Quantity
|
1.57 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred under nitrogen at room temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by the addition of 2 N sodium hydroxide (aq)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the resulting solution was extracted with dichloromethane (3×100 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (100 ml), brine (100 ml)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residues were purified by flash chromatography (SiO2)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with petrol/dichloromethane 3:1
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(CNC2=CC(=CC=C2)OC)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.4 g | |
| YIELD: PERCENTYIELD | 64% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
